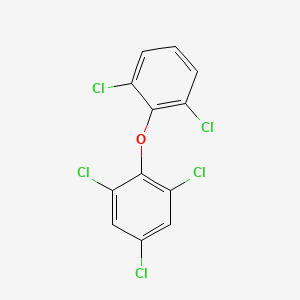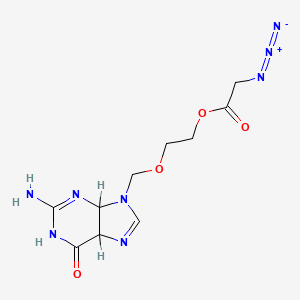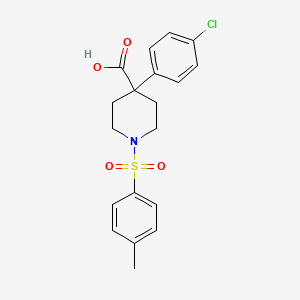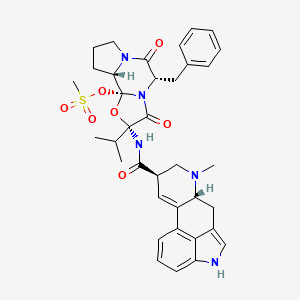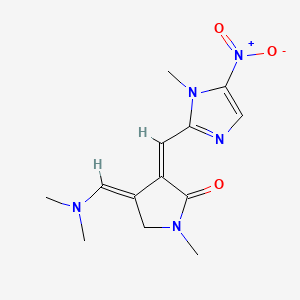
4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone is a complex organic compound that features a pyrrolidinone ring substituted with dimethylamino and nitroimidazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-pyrrolidinone with dimethylformamide dimethyl acetal to introduce the dimethylamino group. This is followed by the reaction with 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone involves its interaction with biological targets, such as enzymes or receptors. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde
- 4-Dimethylaminobenzaldehyde
- 1-Methyl-2-pyrrolidinone
Uniqueness
The uniqueness of 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone lies in its combination of functional groups, which provides a distinct reactivity profile
Propiedades
Número CAS |
141363-25-9 |
|---|---|
Fórmula molecular |
C13H17N5O3 |
Peso molecular |
291.31 g/mol |
Nombre IUPAC |
(3Z,4Z)-4-(dimethylaminomethylidene)-1-methyl-3-[(1-methyl-5-nitroimidazol-2-yl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C13H17N5O3/c1-15(2)7-9-8-16(3)13(19)10(9)5-11-14-6-12(17(11)4)18(20)21/h5-7H,8H2,1-4H3/b9-7+,10-5- |
Clave InChI |
ZPTUGTFNXCFFEP-SMPWDPDNSA-N |
SMILES isomérico |
CN1C/C(=C\N(C)C)/C(=C/C2=NC=C(N2C)[N+](=O)[O-])/C1=O |
SMILES canónico |
CN1CC(=CN(C)C)C(=CC2=NC=C(N2C)[N+](=O)[O-])C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


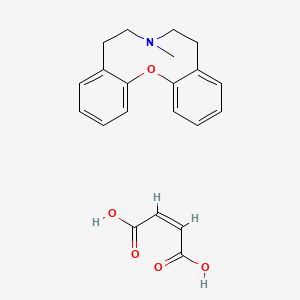
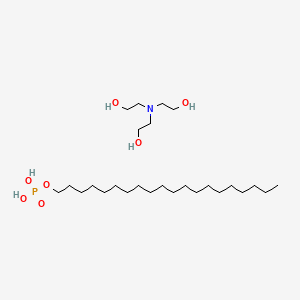

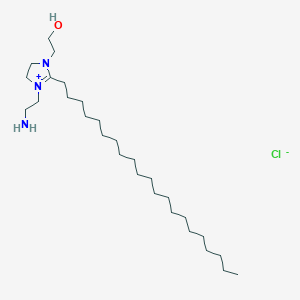
![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)
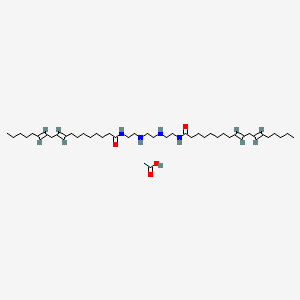
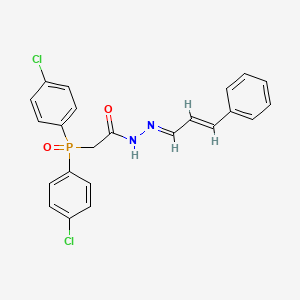
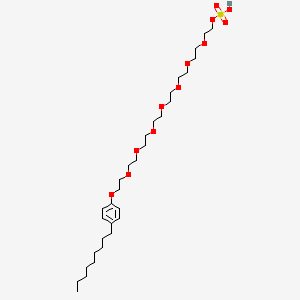
![3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12691090.png)
